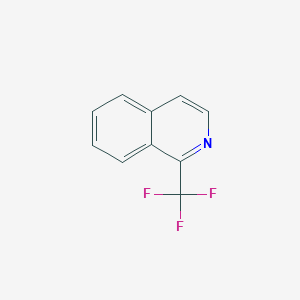
1-(Trifluoromethyl)isoquinoline
Übersicht
Beschreibung
1-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 and is a liquid at room temperature .
Synthesis Analysis
1-(Trifluoromethyl)isoquinoline can be synthesized via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . Other methods include the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides , and the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .Molecular Structure Analysis
The InChI code for 1-(Trifluoromethyl)isoquinoline is 1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H . The InChI key is YMIKANRMRRBHTB-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoquinoline-N-oxides react with Togni reagent catalyzed by copper (II) triflate, leading to 1-(trifluoromethyl)isoquinolines in good yields . The reaction proceeds smoothly under mild conditions with high efficiency .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)isoquinoline is a liquid at room temperature . It has a molecular weight of 197.16 .Wissenschaftliche Forschungsanwendungen
Local Anesthetic Activity
Isoquinoline alkaloids, including derivatives of 1-(trifluoromethyl)isoquinoline, have been evaluated for their local anesthetic activity. A study by Azamatov et al. (2023) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and found them to exhibit high local anesthetic activity on rabbit eyes, surpassing the effectiveness of lidocaine in certain cases. This suggests potential use in local anesthesia applications (Azamatov et al., 2023).
Synthesis Techniques
The synthesis of 1-(trifluoromethyl)isoquinoline compounds has been a focus of research. Liu et al. (2013) developed a cascade approach for synthesizing 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines, demonstrating an efficient method for creating various fluorinated isoquinolines (Liu et al., 2013).
Potential in Antimalarial Therapy
Research by Theeramunkong et al. (2020) focused on the synthesis of novel isoquinoline derivatives for antimalarial applications. They found that certain compounds exhibited significant antiplasmodial activity against both chloroquine-resistant and sensitive strains of Plasmodium falciparum (Theeramunkong et al., 2020).
Monoamine Oxidase B Inhibition
A study by Sampaio et al. (2016) explored the inhibitory activity of 4-organoseleno-isoquinoline derivatives on MAO-B activities. They found that these compounds, including those with trifluoromethyl groups, are selective MAO-B inhibitors, suggesting a potential role in treating emotional and neurodegenerative disorders (Sampaio et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The synthesis of fluorinated molecules, including 1-(Trifluoromethyl)isoquinoline, has attracted much attention within the chemical community . The importance of the trifluoromethyl group in many drugs or drug candidates has been recognized . Higher solubility and lipophilicity have been observed for trifluoromethyl-substituted compounds, leading to better membrane permeability and increased bioavailability . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKANRMRRBHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to produce 1-(trifluoromethyl)isoquinoline?
A1: Two main synthetic routes have been explored for the production of 1-(trifluoromethyl)isoquinoline:
- Copper-catalyzed reaction with Togni reagent: This method utilizes readily available isoquinoline-N-oxides and Togni reagent in the presence of a copper(II) triflate catalyst. [] This reaction proceeds efficiently under mild conditions, offering a practical approach to 1-(trifluoromethyl)isoquinolines.
- Photolysis of 1-(trifluoromethyl)isoquinoline 2-oxide: Irradiation of 1-(trifluoromethyl)isoquinoline 2-oxide leads to a rearrangement reaction, producing the corresponding 1,3-benzoxazepine (V) as the sole product. [] This photochemical method highlights an alternative pathway for the synthesis of structurally related heterocycles.
Q2: How do reaction conditions influence the synthesis of 1-(trifluoromethyl)isoquinoline derivatives?
A2: While both the copper-catalyzed method and photolysis offer routes to 1-(trifluoromethyl)isoquinoline derivatives, they exhibit different sensitivities to reaction conditions:
- Copper-catalyzed reaction: The efficiency of this method relies on the choice of catalyst and reaction conditions. Further optimization of the catalyst system and reaction parameters could lead to improved yields and broader substrate scope. []
- Photolysis: Interestingly, the photolysis of 2-(trifluoromethyl)quinoline 1-oxides, structurally similar to 1-(trifluoromethyl)isoquinoline 2-oxide, shows minimal dependence on the solvent used for irradiation. [] This observation suggests that the photochemical pathway might be less sensitive to solvent effects compared to the copper-catalyzed method.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



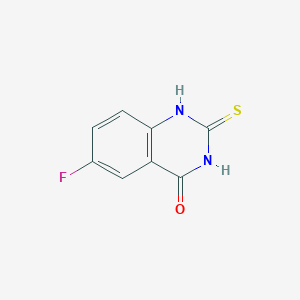
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)
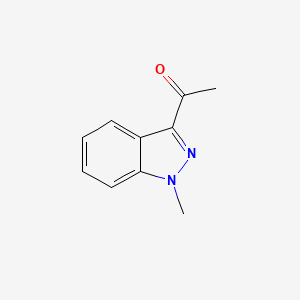


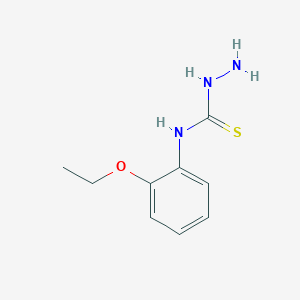
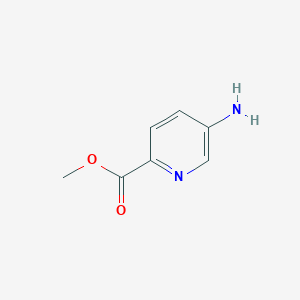
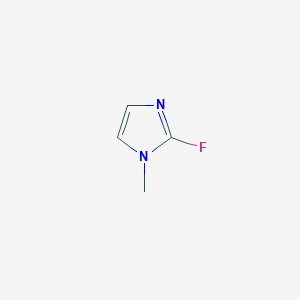

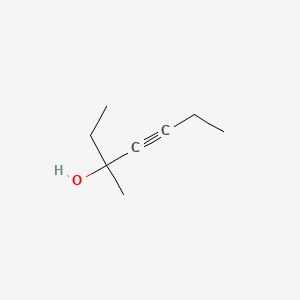
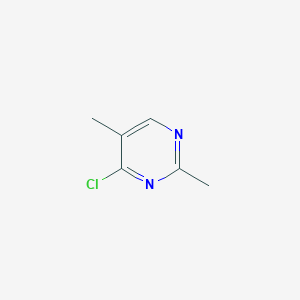
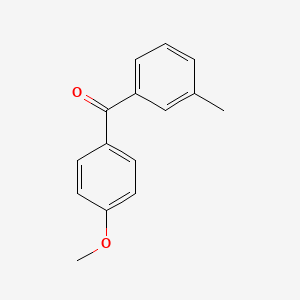
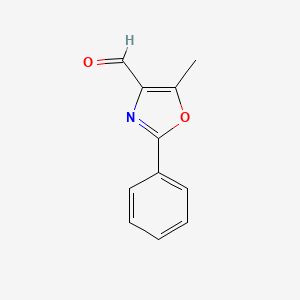
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)